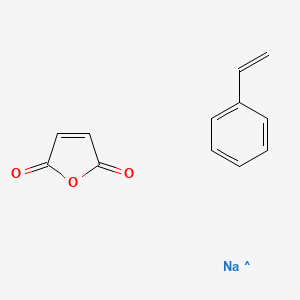
Sodium; furan-2,5-dione; styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Sodium; furan-2,5-dione; styrene” is a complex chemical entity that combines three distinct components: sodium, furan-2,5-dione (also known as maleic anhydride), and styrene. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications. Sodium is a highly reactive alkali metal, furan-2,5-dione is a versatile organic compound with a five-membered ring structure, and styrene is an aromatic hydrocarbon widely used in the production of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Sodium; furan-2,5-dione; styrene” typically involves the reaction of sodium with furan-2,5-dione and styrene under controlled conditions. One common method is the Diels-Alder reaction, where furan-2,5-dione acts as a dienophile and reacts with styrene to form a cyclohexene derivative. Sodium is then introduced to the reaction mixture to form the final compound. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully monitored to ensure optimal yield and purity. Catalysts such as vanadium pentoxide or molybdenum trioxide may be used to enhance the reaction rate and selectivity. The final product is then purified through various techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
“Sodium; furan-2,5-dione; styrene” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
“Sodium; furan-2,5-dione; styrene” has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of resins, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “Sodium; furan-2,5-dione; styrene” involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to form covalent bonds with specific molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: Similar to furan-2,5-dione, maleic anhydride is used in various chemical reactions and industrial applications.
Styrene: As a component of the compound, styrene is widely used in the production of polystyrene and other polymers.
Succinic Anhydride: Another anhydride with similar reactivity to furan-2,5-dione.
Uniqueness
“Sodium; furan-2,5-dione; styrene” is unique due to the combination of its three components, which impart distinct chemical and physical properties. This combination allows for a wide range of applications and reactivities that are not observed in the individual components alone.
By understanding the synthesis, reactions, applications, and mechanisms of action of “this compound,” researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C12H10NaO3 |
|---|---|
Molecular Weight |
225.19 g/mol |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H; |
InChI Key |
RVHPJLCXULJZOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na] |
Related CAS |
68037-40-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
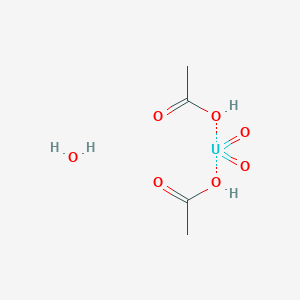
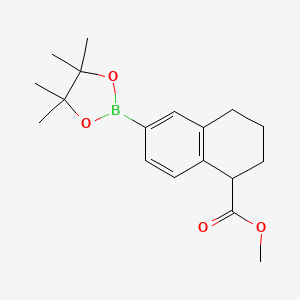
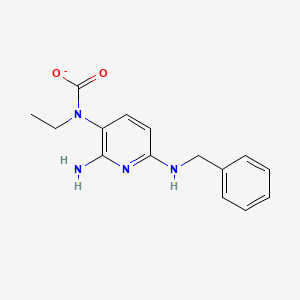
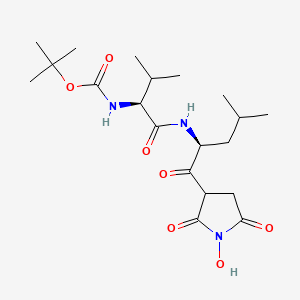
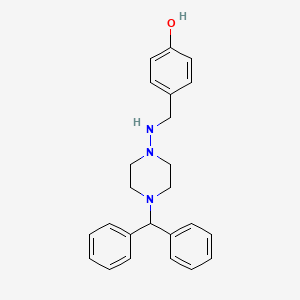
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
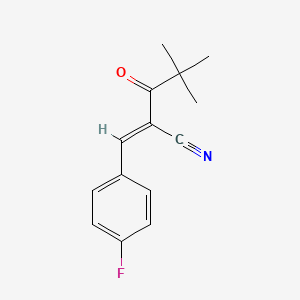
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
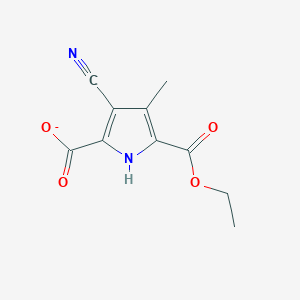
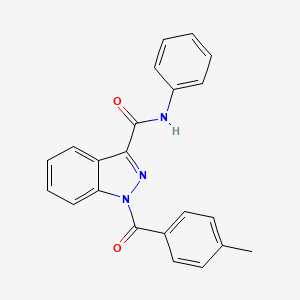
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
